4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione
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Overview
Description
4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione typically involves the reaction of benzylamine with a suitable thiazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.
Mechanism of Action
The mechanism of action of 4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar compounds to 4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione include other thiazole derivatives such as:
- 4-[(Benzylamino)methyl]-3-phenyl-1,3-thiazole-2-thione
- 4-[(Benzylamino)methyl]-3-(2,4-difluorophenyl)-1,3-thiazole-2-thione
- 4-[(Benzylamino)methyl]-3-(2,6-dichlorophenyl)-1,3-thiazole-2-thione
These compounds share similar structural features but differ in the substituents on the thiazole ringThis compound is unique due to the presence of the difluorophenyl group, which may enhance its biological activity and stability .
Properties
IUPAC Name |
4-[(benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2S2/c18-14-7-4-8-15(19)16(14)21-13(11-23-17(21)22)10-20-9-12-5-2-1-3-6-12/h1-8,11,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFQVPLKRVBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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